Dibutyl phthalate-d22
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D,8D,9D,10D,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIRQSBPFJWKBE-ICZXYYBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334364 | |
| Record name | Bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-15-4 | |
| Record name | Bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Purity Verification of Di N Butyl Phthalate D22
Advanced Synthetic Routes for Deuterated Phthalate (B1215562) Esters
The preparation of deuterated phthalate esters, including DI-N-Butyl phthalate-D22, involves multi-step chemical reactions designed to introduce deuterium (B1214612) atoms at specific molecular positions. A common strategy involves the esterification of a deuterated precursor, such as deuterated phthalic anhydride (B1165640) or a deuterated alcohol. doi.org
One efficient and widely applicable method starts with a commercially available deuterated starting material like o-xylene-D10. doi.orgnih.gov This precursor undergoes oxidation to yield phthalic acid-D4. Subsequently, the deuterated phthalic acid is esterified with a deuterated alcohol, in this case, n-butanol-D9, to produce the final product, DI-N-Butyl phthalate-D22. This two-step process is favored for its efficiency and the high isotopic enrichment it can achieve. doi.org
The esterification reaction itself can be carried out under mild conditions to prevent the loss of deuterium. Traditional methods using strong acid catalysis and high temperatures are often unsuitable for deuterated synthesis as they can lead to a decrease in isotopic abundance. doi.org Modern approaches utilize reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent like dichloromethane. This method proceeds at room temperature and offers high yields and shorter reaction times. doi.org
Another synthetic approach involves the reaction of phthalic anhydride with deuterated n-butanol. google.com The synthesis can be tailored to introduce deuterium at specific locations, either on the butyl chains or the phthalate ring, depending on the deuterated starting materials used. For DI-N-Butyl phthalate-D22, both the phthalic acid and n-butanol precursors would need to be fully deuterated.
Isotopic Enrichment and Positional Specificity in Deuteration
Achieving high isotopic enrichment is paramount for the utility of DI-N-Butyl phthalate-D22 as an internal standard. The goal is to have the vast majority of the molecules contain the desired number of deuterium atoms (22 in this case). doi.org The choice of deuterated starting materials with high isotopic purity is the foundational step in this process. For instance, using o-xylene-D10 with high deuterium content directly translates to a highly deuterated phthalic acid intermediate. doi.orgnih.gov
The positional specificity of deuteration is equally critical. For DI-N-Butyl phthalate-D22, the deuterium atoms are located on both the aromatic ring and the two n-butyl chains. The synthesis from phthalic acid-D4 and n-butanol-D9 ensures the correct placement of these isotopes. doi.org The IUPAC name, bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate, precisely describes this specific isotopic substitution pattern. nih.gov
The synthesis of the deuterated alcohol, n-butanol-D9, often involves the reduction of a deuterated precursor like n-butyraldehyde-D8. This aldehyde can be synthesized through methods such as the catalytic hydrogenation of crotonaldehyde-D8. Careful control of these synthetic steps is necessary to maintain high isotopic purity and ensure the deuterium atoms are in the correct positions.
Quality Control and Analytical Characterization of Isotopic Purity
The verification of isotopic purity and structural integrity of the synthesized DI-N-Butyl phthalate-D22 is a critical final step. A combination of analytical techniques is employed for this purpose, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. doi.orgrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for determining isotopic enrichment. rsc.orgnih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecular ions, the distribution of isotopologues (molecules with different numbers of deuterium atoms) can be determined. nih.govresearchgate.net The mass spectrum of DI-N-Butyl phthalate-D22 will show a distinct peak at a higher mass compared to its non-deuterated counterpart, with the relative abundance of this peak indicating the isotopic purity. doi.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure and the specific positions of the deuterium atoms. rsc.orgmdpi.com In the ¹H NMR spectrum of DI-N-Butyl phthalate-D22, the signals corresponding to the protons on the aromatic ring and the butyl chains should be absent or significantly reduced, confirming successful deuteration. Conversely, ²H NMR can be used to directly observe the deuterium signals. researchgate.net Furthermore, ¹³C NMR can be utilized to quantify the degree of deuteration at specific sites by observing the isotopic shifts on the carbon resonances. researchgate.net Quantitative NMR (qNMR) techniques, using an internal standard, can provide a precise measure of the isotopic abundance. google.comresearchgate.net
The combination of these analytical methods allows for a comprehensive characterization of DI-N-Butyl phthalate-D22, ensuring its high chemical and isotopic purity for its intended use as an analytical standard. doi.orgrsc.org
Table of Research Findings on Isotopic Purity Analysis:
| Analytical Technique | Information Provided | Reference |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Determines isotopic enrichment by analyzing the distribution of H/D isotopologues. nih.govresearchgate.net | rsc.orgnih.govresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the structure and isotopic abundance of the final product. doi.org | doi.org |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Verifies the absence of protons at deuterated positions. doi.org | doi.org |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Quantifies site-specific deuteration through isotopic shifts. researchgate.net | researchgate.net |
Advanced Analytical Methodologies Utilizing Di N Butyl Phthalate D22
Role of DI-N-Butyl phthalate-D22 as an Internal Standard in Quantitative Analysis
In quantitative analysis, an internal standard is a substance added in a constant amount to samples, a blank, and calibration standards. The ratio of the analyte signal to the internal standard signal is then used for plotting the calibration curve and for quantification. This technique compensates for the loss of analyte during sample preparation and analysis. Di-n-butyl phthalate-D22 is an ideal internal standard for DBP analysis because it is chemically almost identical to DBP, but has a different mass. okstate.edu This ensures that it behaves similarly to the native analyte during extraction, cleanup, and chromatographic separation, while being distinguishable by a mass spectrometer. okstate.edu The use of a deuterated internal standard like Di-n-butyl phthalate-D22 is particularly advantageous as it co-elutes with the target analyte, providing the most accurate correction for variations in instrument response and matrix effects. jst.go.jp
The analysis of DBP in complex matrices such as sewage water, beverages, and biological tissues requires robust sample preparation techniques to remove interfering substances. researchgate.netnih.gov Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netros.edu.pl The optimization of these techniques is critical to ensure high recovery of the analyte.
For instance, in the analysis of non-alcoholic beverages, a combination of a vacuum rotary evaporator and nitrogen gas flow was found to be the most effective method for solvent evaporation, with recoveries of phthalates ranging from 91% to 105%. nih.gov In the context of LLE, the choice of extraction solvent is paramount. Studies have compared solvents like n-hexane, chloroform, dichloromethane, and ethyl acetate, with the selection based on the sum of the chromatographic peak areas of the isotope standards. nih.gov
Solid-phase extraction is another widely used technique for the cleanup and concentration of phthalates from environmental samples. ros.edu.plresearchgate.net For water and landfill leachate samples, SPE using C18 cartridges has been shown to be effective, with recoveries of DBP ranging from 85% to 109%. ros.edu.plicm.edu.pl The optimization of SPE involves selecting the appropriate sorbent, conditioning solvents, sample loading flow rate, and elution solvents. ros.edu.pl
Table 1: Comparison of Sample Preparation Techniques
| Technique | Matrix | Key Optimization Parameters | Typical Recovery | Reference |
| Liquid-Liquid Extraction (LLE) | Alcoholic Beverages | Extraction solvent type, solvent-to-sample volume ratio, number of extractions | >99.9% | plos.org |
| Solid-Phase Extraction (SPE) | Water, Landfill Leachate | Sorbent type (e.g., C18), conditioning and elution solvents, flow rate | 85-109% | ros.edu.plicm.edu.pl |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Sewage Water | Type and volume of extraction and disperser solvents, salt addition | High sensitivity and selectivity | researchgate.net |
| Vacuum Rotary Evaporation with Nitrogen Gas Flow | Non-alcoholic Beverages | Combination of evaporation methods | 91-105% | nih.gov |
UPLC-ESI-MS/MS has emerged as a powerful technique for the analysis of phthalates due to its high sensitivity, selectivity, and speed. sciex.com This method allows for the simultaneous determination of multiple phthalates and their metabolites in various biological and environmental matrices. oup.comnih.gov In UPLC-ESI-MS/MS analysis, Di-n-butyl phthalate-D22 is used as an internal standard to ensure accurate quantification. nih.gov
A study on the toxicokinetics of diisobutyl phthalate (B1215562) (DiBP) and its metabolite in rats utilized a UPLC-ESI-MS/MS method with DiBP-d4 as an internal standard. The method demonstrated excellent performance with low limits of quantification (0.01 ng/mL for DiBP and 0.1 ng/mL for its metabolite) in various biological matrices. nih.gov Another study developed a UPLC-MS/MS method to measure DBP in rat plasma and feces, using a deuterated internal standard to achieve a limit of quantification of 0.05 μg/mL in plasma. nih.govresearchgate.net The use of a deuterated internal standard in these methods is crucial for correcting matrix effects, which can be significant in complex biological samples. nih.gov
The optimization of UPLC-ESI-MS/MS methods involves the selection of an appropriate column, mobile phase composition, and mass spectrometer parameters. For instance, a KINETEX core-shell C18 column with a gradient elution of 0.1% aqueous formic acid and acetonitrile (B52724) has been successfully used to separate phthalates. nih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. sciex.comnih.gov
GC-MS is a widely used and robust technique for the analysis of phthalates. restek.com It offers high resolution and sensitivity, making it suitable for detecting trace levels of these compounds in various samples. restek.comcore.ac.uk The use of Di-n-butyl phthalate-D22 as an internal standard in GC-MS analysis is a common practice to ensure accuracy and precision. oiv.intoiv.int
Several studies have demonstrated the successful application of GC-MS with deuterated internal standards for phthalate analysis. For example, a method for determining phthalates in wine used deuterated analogs for quantification, achieving good accuracy and precision. oiv.intoiv.int In another study, various GC stationary phases were compared for the analysis of a complex mixture of 37 phthalates, with the Rtx-440 and Rxi-XLB columns showing the best resolution. restek.comgcms.cz
The GC-MS operating conditions, including the column type, temperature program, and injector settings, are optimized to achieve good separation of the target analytes. researchgate.netresearchgate.net For instance, a 5% phenyl-methyl silicone bonded-phase fused-silica capillary column is commonly used for phthalate analysis. nih.govresearchgate.net The mass spectrometer is often operated in selected ion monitoring (SIM) mode to increase sensitivity and selectivity. restek.com
Table 2: Example GC-MS Parameters for Phthalate Analysis
| Parameter | Setting | Reference |
| Column | ZB-5MSplus, 30 m x 0.25 mm x 0.25 µm | researchgate.net |
| Carrier Gas | Helium, 1 mL/min | researchgate.net |
| Oven Program | 60°C (1 min) – 20°C/min to 300°C (5 min) | researchgate.net |
| Injector Temperature | 280°C | researchgate.net |
| Detector Temperature | 250°C | researchgate.net |
| Injection Volume | 1 µL | researchgate.net |
The use of deuterated internal standards requires specific calibration and validation protocols to ensure the reliability of the analytical results. ros.edu.plicm.edu.pl The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. nih.govros.edu.pl A linear regression analysis is then performed, and a correlation coefficient (R²) greater than 0.99 is generally considered acceptable. ros.edu.plresearchgate.neticm.edu.pl
Method validation typically includes the evaluation of several parameters, such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. icm.edu.plresearchgate.net The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. researchgate.net Accuracy is assessed by performing recovery studies on spiked samples, where a known amount of the analyte is added to a blank matrix. ros.edu.plicm.edu.pl Precision is evaluated by analyzing replicate samples and is expressed as the relative standard deviation (RSD). researchgate.net
A study validating a method for DBP determination in water samples reported a linear range of 0 to 7.5 mg·L⁻¹, with an R² value greater than 0.99. The LOD and LOQ were 0.02 and 0.053 mg·L⁻¹, respectively, and mean recoveries ranged from 97% to 127% with an RSD lower than 11%. researchgate.net Another study on indoor air analysis selected DBP-d4 as the most suitable internal standard due to the high linearity (R² > 0.98) of the calibration curves for the target phthalates. jst.go.jp
Isotope Dilution Mass Spectrometry for Enhanced Analytical Precision
Isotope dilution mass spectrometry (IDMS) is considered a definitive method for quantitative analysis, offering the highest level of accuracy and precision. nih.gov This technique involves adding a known amount of an isotopically labeled standard, such as Di-n-butyl phthalate-D22, to a sample before any sample processing. epa.govepa.gov The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by mass spectrometry.
The key advantage of IDMS is that it corrects for any losses of the analyte that may occur during sample preparation and analysis, as both the native and labeled compounds are affected equally. epa.gov This makes it particularly suitable for the analysis of trace contaminants in complex matrices where analyte loss can be significant. nih.gov
An IDMS method was developed for the analysis of 16 phthalate esters in Chinese spirits using their corresponding isotope-labeled analogs. The method demonstrated excellent accuracy, with spiking recoveries ranging from 94.3% to 105.3% and relative standard deviations below 6.5%. nih.gov EPA Method 1625 is another example of an isotope dilution GC/MS method for the determination of semivolatile organic pollutants, including DBP, in wastewater. epa.gov
Method Development for DI-N-Butyl phthalate-D22 in Environmental and Biological Samples
The development of analytical methods for the determination of DBP in environmental and biological samples using Di-n-butyl phthalate-D22 as an internal standard is an ongoing area of research. ros.edu.plresearchgate.neticm.edu.plnih.gov The primary challenge lies in the ubiquitous presence of DBP, which can lead to contamination of samples and analytical instruments. nih.gov
For environmental samples like water and landfill leachate, methods based on SPE followed by GC-FID or GC-MS have been successfully developed and validated. ros.edu.plresearchgate.neticm.edu.pl These methods have shown good linearity, recovery, and precision. ros.edu.plicm.edu.pl In a study on surface water, a GC-MS method using deuterated phthalates as surrogate internal standards was validated for determining priority phthalates at trace concentrations. researchgate.net
In the analysis of biological samples, methods for determining DBP and its metabolites in urine have been developed using techniques like solid-phase extraction followed by HPLC-APCI-MS/MS. nih.gov The use of isotope dilution in these methods is crucial for accurate quantification. nih.gov The need for improved and standardized sample extraction and preparation methods for biological fluids and tissues has been identified as an area for further research to enhance the quantitative information on human exposure to DBP. nih.gov
Toxicokinetic and Metabolic Pathway Research Employing Di N Butyl Phthalate D22
Elucidation of Absorption, Distribution, Metabolism, and Excretion (ADME) of Di-n-Butyl Phthalate (B1215562) (DBP) using Deuterated Analogs
The use of stable isotope-labeled compounds, such as Di-n-butyl phthalate-D22, is a cornerstone of modern pharmacokinetic research. medchemexpress.comnih.gov By replacing hydrogen atoms with deuterium (B1214612), a non-radioactive heavy isotope of hydrogen, researchers can create a tracer molecule that is chemically identical to the parent compound but distinguishable by mass spectrometry. researchgate.netnih.gov This technique allows for the precise tracking of the substance as it undergoes absorption, distribution, metabolism, and excretion (ADME) within a biological system, without the need for radiolabeling. nih.govcriver.com The deuterated analog acts as a perfect internal standard, enabling accurate quantification and differentiation from endogenous or contaminating sources of the non-deuterated compound.
In Vivo Toxicokinetic Studies in Animal Models (e.g., Rats, Mice)
In animal models, deuterated analogs are employed to trace the fate of DBP. Studies in rats have shown that DBP is rapidly absorbed after oral administration and largely excreted in the urine within 24 to 48 hours. The use of a labeled compound like DBP-D22 allows researchers to differentiate the administered dose from any pre-existing environmental exposure in the test subjects, ensuring that the measured metabolites are a direct result of the experimental exposure.
Toxicokinetic studies in various rodent species aim to determine key parameters such as bioavailability and maximum plasma concentrations of metabolites. epa.gov For instance, after oral administration of DBP to mice, rats, and hamsters, the primary metabolite, Mono-n-butyl phthalate (MBP), is readily detected in plasma. epa.gov The oral bioavailability of DBP, based on the measurement of MBP, was found to be 0.90 in mice, 0.62 in rats, and 1.01 in hamsters. epa.gov Using a deuterated standard in the analysis ensures the accuracy of these measurements.
Table 1: Pharmacokinetic Parameters of DBP in Male Rodents (Based on Plasma MBP)
| Species | Oral Bioavailability | Maximum Plasma Concentration (Cmax) of MBP (µg/mL) |
|---|---|---|
| Mice | 0.90 | 77 |
| Rats | 0.62 | 21 |
| Hamsters | 1.01 | 40 |
Data derived from single oral dose studies. epa.gov
In Vitro Metabolic Transformation Studies in Cellular Systems
In vitro systems, such as cultured liver cells (hepatocytes) or liver microsomes, are used to investigate the specific metabolic pathways of DBP. iaea.org In these controlled environments, DBP-D22 can be introduced to study the rate and nature of metabolic conversion without the complexities of a whole organism. nih.gov These studies confirm that DBP is primarily hydrolyzed to its monoester, Mono-n-butyl phthalate (MBP). Subsequent oxidative metabolism of the butyl side chain also occurs. By using DBP-D22, analysts can precisely quantify the formation of deuterated metabolites, like Mono-n-butyl phthalate-D22, providing clear insights into the enzymatic processes involved.
Human Biomonitoring for Metabolic Profiling and Exposure Assessment
Human biomonitoring studies measure the concentration of chemical metabolites in human tissues or fluids, such as urine, to assess exposure to the parent compounds. nih.gov Urine is the preferred matrix for assessing phthalate exposure because metabolites are typically excreted in this medium. nih.govnih.gov In these analyses, deuterated metabolites, including those of DBP, serve as essential internal standards for isotope dilution mass spectrometry. nih.gov This methodology allows for highly accurate and sensitive quantification of DBP metabolites in large-scale population studies, such as the National Health and Nutrition Examination Survey (NHANES), which tracks exposure to various environmental chemicals. epa.gov The data gathered helps to establish reference ranges for exposure and to understand metabolic patterns in the general population. researchgate.net
Identification and Quantification of Deuterated and Non-Deuterated Metabolites (e.g., Mono-n-Butyl Phthalate-D22)
The primary metabolic pathway for DBP in humans and animals is the hydrolysis of one of its ester bonds to form Mono-n-butyl phthalate (MBP). cpsc.gov Further metabolism involves oxidation of the butyl side chain, leading to several secondary metabolites. researchgate.net
When DBP-D22 is used as a tracer or internal standard, its corresponding metabolites, such as Mono-n-butyl phthalate-D22, are formed. The identification and quantification of both deuterated and non-deuterated metabolites are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This powerful analytical technique separates the metabolites from the complex biological matrix (e.g., urine) and then measures their mass-to-charge ratio, allowing for precise differentiation between the labeled (deuterated) and unlabeled (non-deuterated) forms. nih.gov
A human metabolism study following a single oral dose of DBP identified MBP as the major metabolite, accounting for approximately 84% of the excreted dose. researchgate.net Several oxidized metabolites were also identified, making up about 8% of the total. researchgate.net
Table 2: Major Metabolites of Di-n-butyl Phthalate (DBP) in Human Urine
| Metabolite Name | Abbreviation | Percentage of Excreted Dose (%) |
|---|---|---|
| Mono-n-butyl phthalate | MnBP | ~84 |
| Oxidized Side-Chain Metabolites | - | ~8 |
Data from a human volunteer study after a single oral dose. researchgate.net
Assessment of Deuterium Substitution Effects on Pharmacokinetic Profiles
The substitution of hydrogen with deuterium can sometimes alter the pharmacokinetic profile of a compound due to the kinetic isotope effect (KIE). researchgate.netnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic reactions where the breaking of this bond is the rate-limiting step. plos.orgnih.gov This effect is most relevant for metabolic pathways mediated by enzymes like the cytochrome P450 (CYP) family. plos.orgresearchgate.net
For DBP, the initial hydrolysis to MBP is typically rapid and not considered the rate-limiting step. However, the subsequent oxidative metabolism of the butyl chain could potentially be affected by deuterium substitution. If deuteration occurs at a site of enzymatic attack, it could slow the formation of secondary, oxidized metabolites. plos.org While specific research on the KIE of DBP-D22 is not extensively detailed in available literature, the principle suggests that its metabolism could be slightly slower compared to the non-deuterated version, potentially leading to minor alterations in its clearance rate and metabolite ratios. researchgate.netnih.gov This property is a key consideration in drug development, where deuteration is sometimes intentionally used to improve a drug's metabolic stability and pharmacokinetic properties. nih.govnih.gov
Environmental Fate and Transport Studies of Di N Butyl Phthalate Utilizing Di N Butyl Phthalate D22
Tracing Environmental Pathways and Reservoirs of DBP
To address this section, studies would need to have intentionally released DI-N-Butyl phthalate-D22 into a specific environment (e.g., a contained ecosystem, a wastewater treatment plant) and then monitored its movement and accumulation in various environmental compartments such as water, soil, sediment, and air. This would allow for the direct tracing of DBP's transport pathways and the identification of its primary environmental sinks. At present, such large-scale tracer studies using DI-N-Butyl phthalate-D22 have not been prominently reported in accessible scientific literature.
Investigation of Biodegradation and Abiotic Degradation Mechanisms
Utilizing DI-N-Butyl phthalate-D22 to investigate degradation mechanisms would involve experiments where the deuterated compound is introduced into controlled systems (e.g., microbial cultures, soil microcosms, atmospheric simulation chambers). Researchers would then track the transformation of DI-N-Butyl phthalate-D22 into its various degradation products. The presence of deuterium (B1214612) in the metabolites would definitively link them to the original compound, helping to elucidate the specific chemical and biological reactions involved in DBP's breakdown.
Degradation Kinetics in Aquatic Systems and Sediments
Determining degradation kinetics using DI-N-Butyl phthalate-D22 would require time-series experiments in water and sediment samples. By spiking these samples with the deuterated compound and measuring its concentration over time, researchers could calculate degradation rates and half-lives under various conditions (e.g., aerobic vs. anaerobic, different temperatures, presence of different microbial communities). While many studies have determined the degradation kinetics of DBP, they have not specifically reported using DI-N-Butyl phthalate-D22 as the primary tool for this purpose, beyond its analytical role in quantification.
Atmospheric Degradation and Removal Processes
To study atmospheric degradation, DI-N-Butyl phthalate-D22 would be introduced into smog chambers or other controlled atmospheric environments. Scientists would then monitor its reaction with atmospheric oxidants like hydroxyl radicals and ozone. The rate of disappearance of the deuterated compound and the appearance of its deuterated degradation products would provide valuable data on its atmospheric lifetime and the chemical processes that remove it from the air.
Soil Degradation and Leaching Potential
In soil studies, DI-N-Butyl phthalate-D22 would be applied to soil columns or field plots. Researchers would then analyze the soil at different depths and over time to measure the rate of degradation. Leachate from the soil columns could also be analyzed for the presence of the deuterated compound and its metabolites to assess its mobility and potential to contaminate groundwater.
Assessment of Bioavailability and Bioaccumulation Potential in Ecological Systems
To assess bioavailability and bioaccumulation, organisms such as fish, invertebrates, or plants would be exposed to DI-N-Butyl phthalate-D22 in their environment (e.g., contaminated water, soil, or food). By measuring the concentration of the deuterated compound in the organisms' tissues over time, scientists could determine uptake and depuration rates, as well as calculate bioaccumulation factors (BAFs) and bioconcentration factors (BCFs). This would provide a direct measure of how readily DBP is absorbed by living organisms from their surroundings.
Human Exposure Assessment and Biomonitoring Applications of Di N Butyl Phthalate D22
Development and Validation of Biomarkers for DBP Exposure
The assessment of human exposure to Di-n-butyl phthalate (B1215562) (DBP) primarily relies on the measurement of its metabolites in biological samples, most commonly urine. The development of robust and reliable biomarkers is a cornerstone of this assessment. Phthalates are rapidly metabolized in the body, and their metabolites are considered more reliable indicators of exposure than the parent compound. For DBP, the primary urinary metabolites include mono-n-butyl phthalate (MnBP) and mono-isobutyl phthalate (MiBP).
The validation of analytical methods to quantify these biomarkers is a meticulous process that ensures the accuracy, precision, and reliability of the data. nih.govcancer.gov This is where DI-N-Butyl phthalate-D22 and other isotopically labeled standards become indispensable. Analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are commonly employed for the detection of these metabolites. nih.govnih.gov
In this context, DI-N-Butyl phthalate-D22 is introduced into a sample at a known concentration at the beginning of the analytical process. Because it is chemically identical to the native DBP metabolites but has a different mass due to the deuterium (B1214612) atoms, it behaves similarly during sample preparation, extraction, and analysis. This allows it to serve as an internal standard, correcting for any loss of the analyte during these steps and accounting for matrix effects that could interfere with the measurement. This isotope dilution method is considered the gold standard for accurate quantification in biomonitoring studies. nih.gov
The validation process for these biomarker assays involves several key parameters: researchgate.net
Accuracy: How close the measured value is to the true value.
Precision: The degree of agreement among repeated measurements.
Specificity: The ability of the method to distinguish the analyte from other substances in the sample.
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
The use of DI-N-Butyl phthalate-D22 is crucial for establishing and verifying these parameters, thereby ensuring the development of a validated and dependable biomarker for DBP exposure. semanticscholar.orgnih.gov
Population-Level Exposure Studies using Urinary Metabolite Analysis
Large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) conducted by the Centers for Disease Control and Prevention (CDC), provide invaluable data on the exposure of the general population to various environmental chemicals, including DBP. harvard.eduepa.govepa.gov These studies analyze urine samples from a representative sample of the population to determine the levels of DBP metabolites. researchgate.netnih.gov
The data generated from these population-level studies are critical for:
Establishing reference ranges for exposure in the general population.
Identifying populations that may be at higher risk of exposure.
Tracking trends in exposure over time.
Informing public health policies and regulatory actions.
The accuracy and comparability of data from these extensive surveys are paramount. The use of DI-N-Butyl phthalate-D22 as an internal standard in the analytical methodology is fundamental to achieving this. It ensures that the measurements of DBP metabolites are consistent and reliable across thousands of samples and over many years of study. researchgate.net
For instance, NHANES data has consistently shown widespread exposure to DBP in the U.S. population. researchgate.net The table below summarizes the geometric mean urinary concentrations of a primary DBP metabolite, mono-n-butyl phthalate (MnBP), from different NHANES cycles. The reliability of these values is underpinned by the use of isotope dilution mass spectrometry.
| NHANES Cycle | Population | Metabolite | Geometric Mean (ng/mL) |
|---|---|---|---|
| 1999-2000 | General Population (ages 6+) | MnBP | 24.8 |
| 2001-2002 | General Population (ages 6+) | MnBP | 22.9 |
| 2003-2004 | General Population (ages 6+) | MnBP | 20.3 |
| 2005-2006 | General Population (ages 6+) | MnBP | 18.1 |
| 2007-2008 | General Population (ages 6+) | MnBP | 15.2 |
Contribution of DI-N-Butyl phthalate-D22 to Source Apportionment Studies
Source apportionment studies aim to identify the primary sources of human exposure to environmental chemicals like DBP. DBP is used in a wide range of consumer products, including personal care products, plastics, and building materials. Understanding the relative contribution of these different sources is crucial for developing effective strategies to reduce exposure.
These studies often involve measuring DBP or its metabolites in various environmental media (e.g., indoor dust, food, air) and in human biological samples (e.g., urine). By analyzing the relationships between environmental levels and internal exposure biomarkers, researchers can infer the major pathways of exposure.
The contribution of DI-N-Butyl phthalate-D22 to these studies is indirect but vital. It ensures the highly accurate quantification of DBP metabolites in urine, which serves as the measure of internal dose. nih.gov Without precise and reliable measurements of the internal dose, it would be impossible to establish a clear and statistically significant link to potential exposure sources.
Linkages between Environmental Concentrations and Human Internal Doses
Establishing a quantitative link between the concentrations of DBP in the environment and the resulting internal dose in humans is a key objective of exposure science. This information is essential for risk assessment, as it helps to translate external exposure levels into biologically relevant internal doses.
Research in this area often involves measuring DBP in various environmental media that people come into contact with daily, such as:
Food and beverages pjoes.com
Indoor air and dust
Personal care products
Simultaneously, researchers collect urine samples from the study participants to measure the levels of DBP metabolites. The accuracy of these urinary metabolite measurements is critical for establishing a clear and meaningful correlation with the environmental data. The use of DI-N-Butyl phthalate-D22 in the analytical process provides the necessary precision and accuracy for these internal dose measurements. nih.gov
Studies have demonstrated correlations between the levels of DBP in indoor dust and urinary metabolite concentrations, suggesting that indoor environments are a significant source of exposure. Similarly, dietary exposure has been identified as another important pathway. The ability to confidently link these environmental concentrations to internal doses is fundamentally supported by the robust analytical methods that rely on isotope-labeled standards like DI-N-Butyl phthalate-D22.
The table below presents hypothetical data illustrating the type of findings from a study linking environmental exposure to internal dose.
| Exposure Source | Environmental Concentration | Urinary Metabolite Level (Geometric Mean) |
|---|---|---|
| Indoor Dust | High DBP Concentration | 55.2 ng/mL |
| Indoor Dust | Low DBP Concentration | 25.8 ng/mL |
| Diet | High DBP Intake | 62.5 ng/mL |
| Diet | Low DBP Intake | 28.1 ng/mL |
Mechanistic Toxicology Research Investigating Di N Butyl Phthalate Effects Using Di N Butyl Phthalate D22
In Vitro Cellular and Molecular Mechanistic Investigations
Laboratory-based studies using cell cultures provide a foundational understanding of the molecular mechanisms through which Di-n-butyl phthalate (B1215562) (DBP) exerts its toxic effects.
Research utilizing human adrenocortical H295R cells has demonstrated that DBP significantly impairs the synthesis of several steroid hormones. nih.govnih.gov Quantification of hormones in cell culture media revealed that DBP exposure leads to a significant decrease in testosterone (B1683101), androstenedione (B190577), corticosterone, and progesterone (B1679170) levels. nih.gov This effect is particularly pronounced when steroidogenesis is stimulated. nih.govnih.gov
Mechanistically, DBP appears to target key enzymes in the steroidogenic pathway. nih.gov Western blot analysis showed that DBP induces a dose-dependent decrease in the levels of CYP11A1 and HSD3β2, which are critical for the early stages of hormone synthesis. nih.gov Additionally, a dose-related decrease in HSD17β3, the enzyme responsible for the final step in testosterone production, was observed, although this effect was not always statistically significant. nih.gov Interestingly, while most steroid hormones decreased, DBP exposure was found to increase cortisol concentrations in some studies. nih.govnih.gov
Table 1: Effects of DBP on Steroid Hormones and Enzymes in H295R Cells
| Parameter | Effect of DBP Exposure | Reference |
|---|---|---|
| Testosterone | Decreased | nih.govnih.gov |
| Androstenedione | Decreased | nih.govnih.gov |
| Corticosterone | Decreased | nih.govnih.gov |
| Progesterone | Decreased | nih.gov |
| Cortisol | Increased | nih.govnih.gov |
| CYP11A1 Protein | Decreased | nih.gov |
| HSD3β2 Protein | Decreased | nih.gov |
DBP exposure has been shown to induce oxidative stress in various cell types. In human H295R cells, DBP led to the generation of superoxide (B77818) and an increase in the protein oxidation marker nitrotyrosine. nih.gov In vivo studies on rat testes further support this mechanism, showing that DBP exposure significantly inhibited the activities of crucial antioxidant enzymes, including superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov Concurrently, the levels of malondialdehyde (MDA), a marker of lipid peroxidation, were significantly increased in the testes of DBP-exposed rats. nih.govresearchgate.net These findings indicate that DBP disrupts the cellular redox balance, leading to oxidative damage. nih.gov Studies in zebrafish also confirmed that DBP exposure can stimulate SOD and catalase activities while increasing MDA and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) contents, indicating oxidative damage and genotoxicity. nih.gov
DBP exposure directly affects key cells within the testes, including Sertoli and Leydig cells, which are essential for spermatogenesis and hormone production. ceon.rs In vitro studies have demonstrated that DBP can reduce the survival rate of Sertoli cells in a dose-dependent manner, inducing morphological changes characteristic of apoptosis, such as nuclear condensation. ceon.rs In vivo studies in adult mice revealed that DBP exposure increased the levels of several testicular cell markers. nih.govmdpi.com These include the germ cell marker DAZL, the Sertoli cell markers vimentin (B1176767) and SOX9, and the Leydig cell marker SULT1E1. nih.govmdpi.com Furthermore, exposure to DBP has been shown to cause germ cell loss and the formation of multinucleated gonocytes (MNGs) in both rat and human fetal testis models, which is thought to result from a loss of adhesion between Sertoli and germ cells. ed.ac.uk
In Vivo Studies on Biological System Dysregulation
Studies in animal models provide critical insights into how DBP-induced cellular effects translate to systemic dysfunction.
In vivo research consistently demonstrates the adverse effects of DBP on the male reproductive system. Exposure in adult male mice leads to a significant and persistent decrease in testicular testosterone levels. nih.govmdpi.com A meta-analysis of rodent studies confirmed that DBP exposure is negatively correlated with the weight of reproductive organs, including the testis, seminal vesicles, and prostate. nih.gov Furthermore, DBP adversely affects sperm parameters, leading to decreased sperm count and motility and an increase in abnormal sperm morphology. nih.govnih.gov Histological examination of testes from DBP-treated rats showed atrophy of seminiferous tubules and disintegration of seminiferous epithelial cells. nih.gov
In females, DBP exposure has been shown to alter the estrous cycle, decrease the weight of the ovaries and uterus, and reduce serum estradiol (B170435) levels in mice. ijpsr.com Histological analysis revealed fewer healthy and growing follicles in the ovaries of exposed female mice. ijpsr.com
Table 2: Summary of DBP In Vivo Effects on the Reproductive System
| System | Parameter | Effect | Reference |
|---|---|---|---|
| Male | Testicular Testosterone | Decreased | nih.govmdpi.com |
| Male | Testis Weight | Decreased | nih.govnih.gov |
| Male | Seminal Vesicle Weight | Decreased | nih.gov |
| Male | Prostate Weight | Decreased | nih.gov |
| Male | Sperm Count | Decreased | nih.govnih.gov |
| Male | Sperm Motility | Decreased | nih.govnih.gov |
| Female | Ovarian Weight | Decreased | ijpsr.com |
| Female | Uterine Weight | Decreased | ijpsr.com |
DBP also exerts toxic effects on the immune system. Studies on murine macrophages, which are key cells in the immune response, have shown that DBP can be cytotoxic at high concentrations. nih.gov At lower, non-cytotoxic doses, DBP impairs macrophage function by decreasing their ability to phagocytose (engulf) apoptotic cells and bacteria. nih.gov DBP exposure also led to a decrease in the expression of important cell surface molecules on macrophages, such as CD80 and MHC-II, which are critical for initiating immune responses. nih.gov This resulted in a reduced antigen-presenting capacity of the macrophages. nih.gov Furthermore, DBP treatment was associated with a decrease in cytokine production. nih.gov Other studies have noted that DBP can inhibit the formation of neutrophils and macrophages. researchgate.net These findings demonstrate that DBP can modulate and suppress key functions of the innate immune system. nih.govnih.gov
Neurobehavioral Effects
Research into the neurotoxicity of DBP has identified several adverse effects on the central nervous system. Studies suggest that DBP has the ability to cross the blood-brain barrier and placenta, potentially leading to significant neurological consequences. nih.gov Investigations in animal models have linked DBP exposure to cognitive impairments and memory deficits. nih.govresearchgate.net
The mechanisms underlying these effects are believed to involve the induction of oxidative stress within various brain regions. nih.govresearchgate.net For instance, studies in rats have shown that DBP intoxication leads to a disturbance in the oxidative balance in the cerebral cortex, striatum, and brainstem. nih.gov This is characterized by an increase in oxidants like malondialdehyde (MDA) and a decrease in antioxidant molecules such as superoxide dismutase (SOD) and catalase (CAT). nih.govnih.gov Furthermore, DBP exposure has been associated with a pro-inflammatory state in the brain and alterations in the levels of key neurotransmitters, including norepinephrine (B1679862) and dopamine. nih.gov Some studies have also observed increased anxiety-like behaviors in rodents exposed to phthalates. mdpi.com
The use of DI-N-Butyl phthalate-D22 is critical in these studies to establish a definitive link between the administered dose and the neurobehavioral outcomes. By employing D22 as an internal standard, researchers can precisely measure the concentration of DBP and its metabolites that reach the brain tissue, enabling an accurate assessment of the dose-response relationship for the observed neurochemical and behavioral alterations. nih.gov
Genotoxicity and DNA Damage Assessment
The genotoxic potential of DBP, or its capacity to damage genetic material, has been evaluated in a variety of biological systems. nih.gov A primary mechanism implicated in DBP-induced genotoxicity is the generation of oxidative stress, which leads to DNA damage. nih.govnih.gov The comet assay, a sensitive technique for detecting DNA strand breaks, has been widely used to demonstrate the DNA-damaging effects of DBP in different cell types. nih.govijrar.org
In Human Cells: Studies on human peripheral blood mononuclear cells showed that DBP induced both single and double-strand DNA breaks.
In Animal Models: Research on freshwater fish, such as crucian carp (B13450389) and Nile tilapia, has confirmed that exposure to DBP causes significant DNA damage in erythrocytes. ijrar.orgimi.hr In multigenerational studies using Wistar rats, DBP exposure was found to cause genetic instability in neuronal tissue, linked to oxidative stress. nih.govresearchgate.net
In Other Cell Systems: In cultured bovine peripheral lymphocytes, DBP was observed to cause a concentration-dependent increase in DNA damage and the formation of micronuclei, which are markers of chromosomal damage. nih.gov
In these diverse experimental models, DI-N-Butyl phthalate-D22 is essential for accurate dosimetry. By using D22 as an internal standard, toxicologists can precisely quantify the internal concentrations of DBP and its active metabolites in the target cells and tissues. This allows for the establishment of clear dose-response curves, relating specific exposure levels to the extent of DNA damage observed and strengthening the mechanistic link between the chemical and its genotoxic effects. nih.govnih.gov
Characterization of Target Organ Toxicity Pathways
Research has identified several key target organs for DBP toxicity, with the male and female reproductive systems being of primary concern. Mechanistic studies aim to uncover the specific cellular and molecular pathways disrupted by DBP in these organs.
The anti-androgenic effects of DBP are a major focus of investigation. In the male reproductive system, the testis is a primary target. mdpi.com Exposure to DBP has been shown to disrupt steroidogenesis—the biological process for producing steroid hormones. nih.govmdpi.com Studies in both in vitro human cell lines (H295R) and in vivo mouse models have demonstrated that DBP and its primary metabolite, mono-n-butyl phthalate (MBP), can significantly decrease the production of testosterone and other key steroid hormones like androstenedione and progesterone. mdpi.comnih.gov This disruption involves the altered expression of key steroidogenic enzymes, such as CYP11A1 and HSD3β2. nih.govmdpi.com Oxidative stress has also been identified as a contributing factor to testicular toxicity. mdpi.com
In the female reproductive system, the ovary has been identified as a target for DBP toxicity. nih.gov Studies using mouse ovarian antral follicles have shown that DBP can alter the expression of genes involved in the cell cycle and apoptosis (programmed cell death), leading to cell cycle arrest and follicular atresia (degeneration of the ovarian follicle). nih.gov DBP exposure has also been found to decrease serum estradiol levels in mice. nih.gov
Again, the role of DI-N-Butyl phthalate-D22 is foundational to this research. To understand how DBP affects complex pathways like steroidogenesis, it is crucial to accurately measure the concentrations of the parent compound and its metabolites within the target organ (e.g., testis, ovary) and even in specific cell types. nih.govmdpi.com The use of D22 as an internal standard in quantitative analyses provides the precision needed to correlate specific molecular changes, such as altered enzyme expression or hormone levels, with a well-defined internal dose, thereby helping to piece together the complete toxicological pathway.
Emerging Research Areas and Future Directions
Integration of Deuterated Phthalate (B1215562) Esters in Comprehensive Exposome Research
Exposome research aims to capture the totality of environmental exposures—from diet, air, consumer products, and other sources—that an individual experiences over a lifetime and relate them to health outcomes. A primary challenge in this field is the accurate quantification of hundreds of chemicals in complex biological samples. researchgate.net Phthalates are a key target in exposome studies due to their widespread use and potential health effects. nih.gov
The ubiquitous nature of Di-n-butyl phthalate (DBP) presents a significant analytical hurdle; it is often found as a contaminant in laboratory solvents, glassware, and equipment, which can lead to falsely elevated measurements of exposure. nih.govnih.govinchem.org To address this, researchers are integrating deuterated phthalate esters, such as DI-N-Butyl phthalate-D22, as internal standards in a technique known as isotope dilution mass spectrometry. news-medical.netyoutube.com
By adding a known quantity of DBP-D22 to a sample at the beginning of analysis, scientists can use the ratio of the native compound to the deuterated standard to calculate a highly accurate concentration. clearsynth.com This method effectively corrects for variability, including analyte loss during sample preparation and matrix effects—where other components in the sample interfere with the instrument's signal. clearsynth.comnih.gov The use of these standards is crucial for generating the high-quality, reliable data necessary to build accurate exposure profiles in large-scale exposome projects and to confidently link specific chemical exposures to human health and disease.
Advanced Modeling and Simulation of DBP Pharmacokinetics and Environmental Dynamics with DBP-D22 Data
Advanced computational models are increasingly used to predict the fate of chemicals like DBP in the human body and the environment. Physiologically Based Pharmacokinetic (PBPK) models, for instance, simulate the absorption, distribution, metabolism, and excretion of a substance. nih.gov These models are critical for risk assessment, but their predictive power is entirely dependent on the quality of the data used to build and validate them. nih.govresearchgate.net
This is where the role of DI-N-Butyl phthalate-D22 becomes essential. To create a reliable PBPK model for DBP, researchers need precise measurements of its concentration and its metabolites in various biological matrices (e.g., blood, urine, tissue) over time. nih.gov Analytical methods using DBP-D22 as an internal standard provide the necessary accuracy and precision for these measurements. clearsynth.comlcms.cz This high-quality data allows modelers to define key parameters, such as metabolic rates and tissue distribution, with much greater confidence.
Similarly, environmental dynamics models, which simulate the transport and transformation of DBP in air, water, and soil, rely on accurate measurements from environmental samples. nih.gov The use of DBP-D22 in analytical protocols ensures that the data fed into these models is robust, leading to more reliable predictions of environmental contamination and persistence. koszalin.pl
Application of DI-N-Butyl phthalate-D22 in Novel Analytical Techniques and Methodological Innovations
The development of sensitive and specific analytical methods is paramount for environmental health sciences. The analysis of DBP is particularly challenging due to its widespread presence, which often leads to contamination of samples and analytical blanks. nih.govnih.gov This makes it difficult to accurately quantify low levels of DBP that are relevant to general population exposure. nih.govnih.gov
The application of DI-N-Butyl phthalate-D22 as a surrogate or internal standard represents a significant methodological innovation to overcome these challenges. nih.govnih.gov This approach, known as isotope dilution, is the gold standard for quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov
Because the deuterated standard is chemically identical to the target analyte, it behaves the same way during extraction, cleanup, and analysis. nih.gov However, its increased mass allows it to be distinguished by the mass spectrometer. This allows DBP-D22 to serve as a perfect proxy, correcting for procedural errors and matrix interferences that would otherwise compromise the results. clearsynth.comnih.gov This innovation has led to methods with lower limits of detection and significantly improved accuracy and precision, which are vital for modern biomonitoring and environmental analysis. nih.gov
| Advantage | Description | Impact on Research | Relevant Techniques |
|---|---|---|---|
| Correction for Analyte Loss | Accounts for the loss of the target analyte during multi-step sample preparation procedures (e.g., extraction, concentration). nih.gov | Improves accuracy and reproducibility of results, especially for complex samples. | GC-MS, LC-MS/MS |
| Compensation for Matrix Effects | Corrects for signal suppression or enhancement caused by other components in the sample matrix (e.g., salts in urine, organics in soil). clearsynth.com | Ensures precise quantification across different and complex sample types (e.g., blood, hair, water). | LC-MS/MS |
| Mitigation of Contamination Issues | Allows for accurate quantification even when background contamination of the non-deuterated analyte exists, by using a calibration curve based on the deuterated standard. nih.govnih.gov | Enables reliable measurement of ubiquitous compounds like DBP at low, environmentally relevant concentrations. | GC-MS, LC-MS/MS |
| Improved Method Robustness | Makes the analytical method less sensitive to variations in instrument performance or experimental conditions. clearsynth.comscispace.com | Increases the reliability and transferability of methods between different laboratories. nih.gov | GC-MS, LC-MS/MS |
Longitudinal Studies on Health Outcomes and Environmental Exposure Utilizing Deuterated Tracers
Longitudinal studies, which track exposure and health in a group of individuals over many years, are powerful tools for establishing links between chemicals and chronic diseases. A major challenge in studying non-persistent chemicals like DBP is their short biological half-life; urinary metabolite concentrations reflect exposure over the preceding hours, not necessarily long-term, chronic exposure. nih.govmdpi.comepa.gov To build a picture of long-term exposure, researchers must either collect numerous samples over time or use alternative biological matrices, like hair, which can capture exposure over months. nih.govnih.govelgalabwater.comresearchgate.net
The success of these studies hinges on the accuracy of each individual measurement. Inaccurate data at any single time point can compromise the entire longitudinal exposure profile, potentially obscuring true associations between the chemical and a health outcome. Deuterated tracers like DI-N-Butyl phthalate-D22 are fundamental to ensuring this measurement fidelity.
By enabling robust and precise quantification of DBP metabolites in urine and parent compounds or metabolites in hair, DBP-D22 gives researchers confidence in their exposure data. mdpi.comnih.gov This allows for more powerful epidemiological analyses that can reliably investigate the links between chronic DBP exposure and health outcomes such as reproductive system disorders and developmental effects. nih.govacs.orgepa.gov
| Study Area | Matrix Analyzed | Key Finding | Importance of Accurate Quantification |
|---|---|---|---|
| Prenatal Exposure and Child Development | Maternal Urine, Hair | Associations have been found between prenatal phthalate exposure and effects on the reproductive system and neurodevelopment in children. nih.govepa.gov | Accurate measurement is critical to establish dose-response relationships and identify sensitive windows of exposure during pregnancy. |
| Adult Reproductive Health | Urine | Studies have linked exposure to certain phthalates with altered semen quality and changes in reproductive hormone levels in adults. nih.gov | Precise data from biomonitoring is needed to correlate low-level environmental exposures with subtle but significant health endpoints. |
| Long-Term Exposure Assessment | Hair | Hair analysis is an emerging method for assessing chronic exposure to phthalates over weeks to months, complementing short-term data from urine. nih.govelgalabwater.comuantwerpen.be | Isotope dilution methods are essential for validating these novel matrices and ensuring data is comparable to established biomonitoring fluids. |
| Metabolic Health | Urine | Some epidemiological studies have reported associations between higher urinary concentrations of phthalate metabolites and an increased risk of type II diabetes. mdpi.com | Reliable quantification is necessary to distinguish true associations from measurement error in large population studies. |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling DI-N-Butyl Phthalate-D22 in laboratory settings?
- Methodological Answer : Implement engineering controls such as local exhaust ventilation and closed chemical processes to minimize airborne exposure . Use NIOSH-approved respirators (e.g., negative-pressure air-purifying respirators with particulate filters) when potential exposure exceeds 5 mg/m³. Personal protective equipment (PPE) must include chemically resistant gloves (tested for phthalate permeability), indirect-vent goggles, and lab coats. Regular monitoring of airborne concentrations and employee training on spill management (e.g., using bentonite for absorption) are mandatory .
Q. How can DI-N-Butyl Phthalate-D22 be distinguished from non-deuterated analogs in analytical workflows?
- Methodological Answer : Utilize mass spectrometry (MS) coupled with chromatography (GC or LC) to exploit the mass shift caused by deuterium labeling. For example, DI-N-Butyl Phthalate-D22 (molecular weight 300.47) exhibits a +22 Da difference compared to non-deuterated DBP (278.34). Isotopic purity (>99%) should be verified via nuclear magnetic resonance (NMR) or high-resolution MS to avoid interference in tracer studies .
Q. What are the best practices for storing DI-N-Butyl Phthalate-D22 to ensure stability and prevent contamination?
- Methodological Answer : Store in tightly sealed, chemically resistant containers (e.g., glass or fluoropolymer) at temperatures below 25°C in a ventilated, fireproof cabinet. Avoid contact with oxidizers (e.g., chlorates), strong acids/bases, and moisture. Regularly inspect containers for leaks, and use secondary containment trays to mitigate spill risks .
Advanced Research Questions
Q. How can researchers address conflicting data on the reproductive toxicity of DI-N-Butyl Phthalate-D22 across different model systems?
- Methodological Answer : Conduct dose-response studies with rigorous controls for metabolic activation (e.g., using liver S9 fractions in vitro). Compare outcomes across multiple models (e.g., rodent in vivo, zebrafish embryogenesis, human placental cell lines) while standardizing exposure durations and endpoints (e.g., testosterone levels, histopathology of testes). Use deuterated analogs to track metabolite formation via MS/MS, distinguishing parent compounds from degradation products .
Q. What experimental strategies optimize the removal of DI-N-Butyl Phthalate-D22 from aqueous systems in environmental remediation studies?
- Methodological Answer : Employ nanofiltration (NF) membranes (e.g., NF99) at operating pressures ≥20 bar and pH 10, which enhance rejection rates (>85% TOC removal) by leveraging compound ionization and membrane charge interactions. Pre-treat samples with activated carbon to reduce fouling. Validate efficiency using factorial design (e.g., MINITAB) to isolate critical factors like pressure, pH, and coexisting organics (e.g., humic acid) .
Q. How can isotopic tracing with DI-N-Butyl Phthalate-D22 improve pharmacokinetic studies in mammalian systems?
- Methodological Answer : Administer deuterated DBP via oral or intravenous routes and quantify its distribution using LC-HRMS. Compare pharmacokinetic parameters (e.g., AUC, half-life) with non-deuterated DBP to assess isotopic effects on absorption/metabolism. Use compartmental modeling to differentiate between parent compound retention and deuterated metabolite excretion .
Q. What quality control measures are essential when DI-N-Butyl Phthalate-D22 is detected as a laboratory contaminant?
- Methodological Answer : Implement procedural blanks in every batch of samples to identify background contamination. Use deuterated internal standards (e.g., DBP-D4) for calibration and recovery checks. If contamination persists, audit solvent sources and HVAC systems, as phthalates are common plasticizer leachates. Cross-validate findings with alternative detection methods (e.g., GC-MS vs. ELISA) .
Data Analysis and Validation
Q. How should researchers statistically validate the significance of low-dose effects observed in DI-N-Butyl Phthalate-D22 toxicity studies?
- Methodological Answer : Apply benchmark dose (BMD) modeling to estimate the effective dose for a 10% response (BMD10) with 95% confidence intervals. Use mixed-effects models to account for inter-animal variability in in vivo studies. Confirm non-monotonic dose-response relationships via likelihood ratio tests against linear models .
Q. What analytical techniques resolve co-elution issues when quantifying DI-N-Butyl Phthalate-D22 in complex matrices?
- Methodological Answer : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to isolate deuterated ions (e.g., m/z 299 → 205 for DBP-D22). Use orthogonal separation methods, such as hydrophilic interaction liquid chromatography (HILIC), to reduce matrix interference in biological or environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
